Butyl 4-(5-formylfuran-2-yl)benzoate
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Overview
Description
Butyl 4-(5-formylfuran-2-yl)benzoate is an organic compound with the molecular formula C16H16O4 and a molecular weight of 272.3 g/mol It belongs to the class of aromatic heterocycles and esters, characterized by the presence of a furan ring and a benzoate ester group
Preparation Methods
The synthesis of Butyl 4-(5-formylfuran-2-yl)benzoate typically involves the esterification of 4-(5-formylfuran-2-yl)benzoic acid with butanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using sulfuric acid or p-toluenesulfonic acid as a catalyst to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Butyl 4-(5-formylfuran-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Butyl 4-(5-formylfuran-2-yl)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which Butyl 4-(5-formylfuran-2-yl)benzoate exerts its effects depends on its interaction with molecular targets. The formyl group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s binding affinity and specificity towards biological targets, affecting various molecular pathways .
Comparison with Similar Compounds
Similar compounds to Butyl 4-(5-formylfuran-2-yl)benzoate include:
4-(5-Formyl-2-furyl)benzoic acid: Lacks the butyl ester group but shares the core structure.
Butyl 4-(5-hydroxyfuran-2-yl)benzoate: Contains a hydroxyl group instead of a formyl group.
Butyl 4-(5-methylfuran-2-yl)benzoate: Contains a methyl group instead of a formyl group.
Properties
IUPAC Name |
butyl 4-(5-formylfuran-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-2-3-10-19-16(18)13-6-4-12(5-7-13)15-9-8-14(11-17)20-15/h4-9,11H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOBCRIQQKHDIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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